molecular formula C2ClF3 B104687 Chlorotrifluoroethylene CAS No. 9002-83-9

Chlorotrifluoroethylene

Cat. No.: B104687
CAS No.: 9002-83-9
M. Wt: 116.47 g/mol
InChI Key: UUAGAQFQZIEFAH-UHFFFAOYSA-N
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Description

Chlorotrifluoroethylene (CTFE, C₂ClF₃) is a fluorinated monomer renowned for its role in synthesizing high-performance polymers. CTFE-based polymers, such as polythis compound (PCTFE) and ethylene-chlorotrifluoroethylene copolymer (ECTFE), exhibit exceptional chemical resistance, thermal stability, and electrical properties due to the strong C-F bonds (bond energy ~485 kJ/mol) and the introduction of chlorine atoms . CTFE is synthesized via radical polymerization and is pivotal in applications ranging from chemical processing equipment to dielectric materials in electronics .

Preparation Methods

Zinc-Mediated Dechlorination of 1,1,2-Trichloro-1,2,2-Trifluoroethane (R-113)

The most widely documented method for CTFE production involves the dechlorination of 1,1,2-trichloro-1,2,2-trifluoroethane (R-113) using zinc powder in a lower alcohol medium. This liquid-phase reaction proceeds via the following stoichiometry:

CFCl2-CF2Cl+ZnCClF=CF2+ZnCl2\text{CFCl}2\text{-CF}2\text{Cl} + \text{Zn} \rightarrow \text{CClF=CF}2 + \text{ZnCl}2

Key Process Parameters:

  • Temperature: 70–120°C

  • Pressure: 0–8 kg/cm² (gauge)

  • Solvent: Methanol or ethanol

  • Zinc Form: Powdered or slurry

Batch vs. Continuous Reactor Configurations

Traditional batch processes suffer from inefficiencies due to zinc consumption and the need for frequent reactor downtime to remove zinc chloride byproducts. In contrast, the continuous multi-reactor system described in US5124494A mitigates these issues by cascading reactions across three stirred-tank reactors. Each reactor operates at 70–120°C with a residence time optimized to maximize R-113 conversion (>99%) while minimizing byproducts like trifluoroethylene .

Table 1: Performance of Continuous Zinc-Mediated Process

ParameterReactor 1Reactor 2Reactor 3
Temperature (°C)8090100
Pressure (kg/cm²)246
CTFE Purity (%)98.599.199.8
Byproduct Formation<0.5%<0.3%<0.1%

This configuration reduces zinc chloride contamination in the final product and enables methanol recovery (≥95%) for reuse .

Gas-Phase Catalytic Dechlorination with Hydrogen

An alternative to zinc-based methods is the gas-phase dechlorination of R-113 using hydrogen over metal oxide catalysts. This approach avoids zinc waste and operates under milder conditions:

CFCl2-CF2Cl+H2CClF=CF2+2HCl\text{CFCl}2\text{-CF}2\text{Cl} + \text{H}2 \rightarrow \text{CClF=CF}2 + 2\text{HCl}

Catalyst Screening and Performance

EP0416615B1 evaluates catalysts such as Ni/SiO₂, Fe₂O₃, and Cr₂O₃, with nickel oxide (NiO) demonstrating superior activity. At 450°C and a hydrogen-to-R-113 molar ratio of 2.9:1, NiO achieves 56.1% conversion and 88.7% selectivity toward CTFE .

Table 2: Catalyst Performance in Gas-Phase Dechlorination

CatalystTemperature (°C)Conversion (%)Selectivity (%)
NiO45056.188.7
Fe₂O₃45028.098.9
SnO₂4509.176.5
ZnO4504.273.5

Notably, Fe₂O₃ exhibits near-complete selectivity but lower conversion, making it suitable for high-purity applications .

Process Optimization with Steam

Introducing steam (5–10 vol%) enhances catalyst longevity by preventing coke formation. For Ni/SiO₂, steam co-feeding extends operational stability from 50 to >200 hours at 400°C, albeit with a marginal reduction in conversion (52% → 48%) .

Halogen Exchange and Pyrolysis Routes

Ethylene-Derived Synthesis

A multi-step pathway starting with ethylene chlorination produces hexachloroethane, which undergoes fluorination with HF and SbCl₅ to yield trichlorotrifluoroethane. Subsequent dechlorination with zinc dust in ethanol achieves CTFE at 99.22% yield :

C2H4Cl2C2Cl6HF/SbCl5CF3-CCl3Zn/C2H5OHCClF=CF2\text{C}2\text{H}4 \xrightarrow{\text{Cl}2} \text{C}2\text{Cl}6 \xrightarrow{\text{HF/SbCl}5} \text{CF}3\text{-CCl}3 \xrightarrow{\text{Zn/C}2\text{H}5\text{OH}} \text{CClF=CF}_2

Table 3: High-Yield Zinc-Mediated Process

ParameterValue
Temperature250–320°C
Pressure1.0 MPa
Zinc CatalystK₂ZnH₄·3H₂O
R-113 Conversion99.5%
CTFE Purity99.9%

Pyrolysis of Dichlorofluoromethane

Co-pyrolysis of dichlorofluoromethane (R-21) and chlorodifluoromethane (R-22) at 600–800°C generates CTFE alongside tetrafluoroethylene (TFE). However, this method suffers from low selectivity (<50%) and requires costly separation steps .

Emerging Methods and Sustainability Considerations

Chromium-Catalyzed Fluorination

EP0514920B1 discloses a halogen-exchange reaction using tetrafluoroethylene (TFE) and hydrogen chloride over Cr₂O₃ at 300–400°C:

CF2=CF2+3HClCClF=CF2+2HF\text{CF}2=CF2 + 3\text{HCl} \rightarrow \text{CClF=CF}_2 + 2\text{HF}

This method circumvents R-113 entirely, aligning with ozone-depletion regulations, but faces challenges in HF handling and catalyst poisoning .

Byproduct Management

Zinc chloride from liquid-phase processes poses disposal challenges, with patents advocating for electrolytic recycling to regenerate zinc and Cl₂ . Gas-phase methods generate HCl, which is neutralized or repurposed in chlor-alkali processes.

Chemical Reactions Analysis

Chlorotrifluoroethylene undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrosilane for reduction and various catalysts for polymerization. Major products formed from these reactions include modified fluoropolymers with enhanced properties .

Scientific Research Applications

Polymer Chemistry

Copolymers and Blends

CTFE can be copolymerized with other monomers to create specialized fluorinated polymers. One notable example is the controlled radical copolymerization of CTFE with vinyl acetate (VAc), which allows for the fine-tuning of molecular weight and fluorinated unit content in the resulting copolymer. This process enhances the thermal stability and mechanical properties of the materials produced .

Poly(vinylidene fluoride-co-chlorotrifluoroethylene) (P(VDF-CTFE))

P(VDF-CTFE) copolymers exhibit excellent dielectric properties, making them suitable for energy storage applications. Research indicates that varying the CTFE content alters the crystallinity and dielectric relaxation behavior of these copolymers, which can significantly enhance their energy density and breakdown strength . The introduction of CTFE reduces crystallinity while maintaining essential structural characteristics, thus optimizing performance in capacitive applications.

Electrical Insulation

CTFE's unique properties make it an excellent candidate for electrical insulation materials. Its high dielectric strength and resistance to thermal degradation enable its use in high-performance capacitors. The copolymerization of CTFE with PVDF has been shown to yield materials with energy densities exceeding 25 J/cm³, which is crucial for advanced electrical insulation applications .

Antibacterial Properties

Recent studies have explored the antibacterial potential of P(VDF-CTFE) films. The presence of fluorine and chlorine atoms in these polymers has been linked to reduced bacterial adhesion, making them promising candidates for medical applications where antibacterial properties are desirable . This characteristic could lead to innovative solutions in healthcare settings, particularly in devices that require sterility.

Chemical Resistance and Industrial Applications

CTFE is widely recognized for its chemical resistance, particularly against strong acids and bases. It is employed in various industrial applications, including:

  • Chemical Storage : Containers made from CTFE are used to store corrosive substances safely.
  • Pulp and Paper Industry : CTFE is utilized in bleaching towers due to its resistance to harsh chemicals involved in the bleaching process .
  • Flue Gas Treatment : CTFE's durability makes it suitable for flue gas treatment systems, such as those used in sulfuric acid production and storage .

Case Study 1: Energy Storage Capacitors

Research conducted on P(VDF-CTFE) demonstrated that copolymers containing varying amounts of CTFE exhibited significant improvements in energy density compared to pure PVDF. The study utilized advanced characterization techniques such as differential scanning calorimetry (DSC) and dynamic mechanical analysis (DMA) to analyze the effects of CTFE content on polymer dynamics and energy storage capabilities .

Polymer CompositionEnergy Density (J/cm³)Breakdown Strength (MV/m)
Pure PVDF~20>600
P(VDF-CTFE) 10%~22>600
P(VDF-CTFE) 20%~25>600

Case Study 2: Antibacterial Applications

A preliminary study focused on the antibacterial properties of P(VDF-CTFE) films indicated that increasing CTFE content correlated with enhanced antibacterial activity against common pathogens. This finding suggests potential applications in medical devices where infection control is critical .

Mechanism of Action

The mechanism of action of Chlorotrifluoroethylene is primarily based on its molecular structure. The presence of chlorine and fluorine atoms attached to a carbon backbone provides it with its outstanding properties. The strong carbon-fluorine bonds contribute to its chemical resistance, while the chlorine atoms increase its solubility parameter and size-sieving ability . This unique combination of properties allows it to perform effectively in various applications.

Comparison with Similar Compounds

Comparison with Similar Fluorinated Compounds

CTFE vs. Polytetrafluoroethylene (PTFE)

Property PCTFE (CTFE-based) PTFE
Monomer Chlorotrifluoroethylene Tetrafluoroethylene
Melting Point 210–220°C 327°C
Chemical Structure Contains Cl atoms Fully fluorinated
Mechanical Strength Higher stiffness, dimensional stability Lower creep resistance
Permeability Lower gas permeability Higher permeability
Applications Aerospace seals, pharmaceutical packaging Non-stick coatings, gaskets

PCTFE’s chlorine substitution enhances intermolecular interactions, improving mechanical properties but reducing thermal stability compared to PTFE . PTFE’s fully fluorinated structure offers superior non-reactivity, while PCTFE excels in low-permeability applications .

CTFE vs. Polyvinylidene Fluoride (PVDF)

Property CTFE Copolymers (e.g., P(VDF-CTFE)) PVDF
Dielectric Constant Up to 50 (at 1 kHz) 8–12 (at 1 kHz)
Piezoelectricity Enhanced via terpolymerization Inherently high
Thermal Stability Moderate (decomposes ~400°C) Higher (stable up to 170°C)
Applications Capacitors, energy storage devices Sensors, actuators

CTFE’s incorporation into PVDF-based terpolymers (e.g., with VDF and TrFE) significantly increases dielectric constants and enables tunable Curie temperatures (~23°C), making them suitable for advanced electronics . PVDF remains preferred for piezoelectric applications due to its inherent crystallinity .

CTFE vs. Fluorinated Ethylene Propylene (FEP) and Perfluoroalkoxy (PFA)

Property ECTFE (CTFE-based) FEP/PFA
Chemical Resistance Superior to FEP/PFA Excellent, but less than ECTFE
Melting Point 240–260°C 260–305°C (FEP), 305–310°C (PFA)
Surface Energy Higher (contact angle ~119°) Lower (PTFE: ~110°)
Applications Corrosion-resistant linings, membranes Wire insulation, labware

ECTFE’s alternating ethylene-CTFE structure provides unmatched resistance to acids, bases, and oxidizers, outperforming FEP and PFA in harsh environments . However, FEP and PFA retain advantages in high-temperature applications due to higher melting points .

CTFE vs. Hexafluoropropylene (HFP) Copolymers

Property CTFE Copolymers HFP Copolymers (e.g., THV)
Flexibility Moderate (thermoplastic) High (elastomeric)
Permeability Low Moderate
Processing Requires controlled conditions Easier to process
Applications Fuel cell membranes, coatings Flexible tubing, adhesives

CTFE copolymers (e.g., with vinyl ethers) form alternating structures with tailored solubility and surface properties, ideal for membranes . HFP-based materials like THV prioritize flexibility and adhesion .

Key Research Findings and Data Tables

Dielectric Properties of CTFE-Containing Terpolymers

Composition (VDF/TrFE/CTFE) Dielectric Constant (1 kHz) Curie Temperature (°C)
60/20/20 50 23
70/15/15 45 30
80/10/10 40 40

Data sourced from terpolymer studies

Hydrophobicity Comparison

Polymer Contact Angle (Water) Surface Energy
PCTFE 119° ± 3° Low
PTFE 110°–115° Very Low
PVDF 80°–85° Moderate

PCTFE’s hierarchical nanostructures enable superhydrophobic surfaces for anti-fouling applications

Market and Industrial Outlook

The CTFE market is projected to grow at a CAGR of 4.1%, reaching USD 150 million by 2033, driven by demand in aerospace, electronics, and chemical processing . Key players like Chemours, Solvay, and Daikin dominate production, leveraging CTFE’s niche advantages over PTFE and PVDF in specialized sectors .

Biological Activity

Chlorotrifluoroethylene (CTFE) is a fluorinated compound with significant industrial applications, particularly in the production of fluoropolymers. However, its biological activity and potential toxicity have raised concerns in environmental and health studies. This article reviews the biological effects of CTFE based on various research findings, including its metabolic pathways, toxicological effects on different organ systems, and implications for human health.

CTFE undergoes metabolic bioactivation primarily through conjugation with glutathione in the liver, leading to the formation of toxic metabolites. The main pathway involves the formation of vinyl cysteine conjugates, which are enzymatically activated and can release pyruvate, contributing to cellular toxicity . The kidney is identified as the primary target organ for CTFE toxicity, where exposure can lead to proximal tubular necrosis due to the accumulation of these toxic metabolites .

Key Metabolic Pathways

  • Glutathione Conjugation : CTFE is metabolized via glutathione conjugation, resulting in nephrotoxic metabolites.
  • Toxicity Mechanism : The metabolites disrupt normal cellular functions, leading to oxidative stress and cellular damage.

Acute Toxicity

Acute exposure to CTFE has been studied extensively in laboratory animals. The following table summarizes key findings from various studies regarding acute lethal inhalation data:

SpeciesConcentration (ppm)Exposure TimeEffectReference
Rat10004 hoursLC50Hood et al. 1956
Rat50402 hours100% mortalityKochanov 1958
Mouse18004 hoursLC50Sakharova & Tolgskaya 1977

Subchronic and Chronic Toxicity

Repeated exposure studies have shown varying effects depending on the concentration and duration of exposure. Notably, renal toxicity was observed at higher concentrations:

SpeciesConcentration (ppm)Exposure DurationEffectReference
Dog3004 hours/day, 5 days/week for 18 exposuresHematological changes; mild encephalopathyHood et al. 1956
Rat3954 hours/day, 5 days/week for several weeksRenal tubular necrosis with regeneration observedBuckley et al. 1982
Rat2416 hours/day, 5 days/week for 2 weeksNephrosis at high doses; no effects at lower concentrationsGad et al. 1988

Case Studies

Several case studies have documented the effects of CTFE exposure in occupational settings. For instance, workers exposed to high concentrations reported symptoms consistent with renal impairment and neurological disturbances. These findings underscore the need for stringent safety measures in environments where CTFE is utilized.

Environmental Impact

CTFE's persistence in the environment raises concerns about its long-term ecological effects. Studies have indicated that it can accumulate in biological tissues, potentially affecting wildlife and entering food chains . The compound's ability to inhibit critical metabolic pathways in organisms poses risks not only to human health but also to ecosystem stability.

Q & A

Basic Question: What safety protocols are critical when handling CTFE in laboratory polymerization reactions?

Methodological Answer:
CTFE is a toxic gas (LC₅₀ of 4000 ppm for rats) and reacts violently with oxygen, forming peroxides that can initiate uncontrolled polymerization . To mitigate risks:

  • Use inert atmospheres (e.g., nitrogen purging) during storage and reactions.
  • Monitor peroxide formation via iodometric titration or FTIR spectroscopy.
  • Implement gas detection systems for workplace exposure limits (<1 ppm).
  • Store CTFE in dark, cool conditions to reduce photochemical oxidation.

Basic Question: How can researchers assess the purity and composition of CTFE monomers and copolymers?

Methodological Answer:

  • Gas Chromatography (GC): Quantify CTFE monomer purity using flame ionization detection (FID) with calibrated standards .
  • Nuclear Magnetic Resonance (NMR): Analyze copolymer composition (e.g., CTFE-vinylidene fluoride) via ¹⁹F NMR to resolve chemical shifts of -CF₂- and -CFCl- groups .
  • Thermogravimetric Analysis (TGA): Detect impurities (e.g., residual solvents) by monitoring weight loss below 200°C .

Advanced Question: How do reactivity ratios influence the copolymer composition of CTFE with vinyl ethers?

Methodological Answer:
CTFE exhibits alternating copolymerization with vinyl ethers due to radical stabilization effects. The reactivity ratio r₁ (CTFE) ≈ 0.05 and r₂ (vinyl ether) ≈ 0.01, favoring alternating sequences . To optimize:

  • Use Mayo-Lewis equations to model composition drift.
  • Adjust monomer feed ratios (e.g., 1:1 CTFE:vinyl ether) to maximize alternating structures.
  • Validate sequence distribution via MALDI-TOF mass spectrometry.

Advanced Question: What controlled radical polymerization (CRP) techniques enable precise synthesis of CTFE-based block copolymers?

Methodological Answer:

  • Iodine Transfer Polymerization (ITP): Use iodinated chain-transfer agents (e.g., CF₂Cl-I) to synthesize poly(CTFE-b-vinylidene fluoride) with Đ < 1.3 .
  • Borane-Mediated CRP: Initiate CTFE copolymerization with borane-terminated macroradicals for telechelic architectures.
  • Post-polymerization modifications (e.g., thiol-ene click chemistry) can introduce functional side groups (e.g., -OH, -SO₃H) .

Application-Focused Question: How can CTFE copolymers enhance energy density in dielectric materials?

Methodological Answer:
CTFE copolymers with vinylidene fluoride (e.g., P(VDF-CTFE)) exhibit polar phase transitions under electric fields, achieving energy densities >15 J/cm³ . Key strategies:

  • Synthesize copolymers with 5–15 mol% CTFE to lower critical electric fields (<100 MV/m).
  • Use melt-quenching to induce amorphous regions, reducing dielectric loss.
  • Validate phase behavior via first-principles DFT calculations of dipole reorientation kinetics .

Application-Focused Question: What methodologies optimize CTFE-based membranes for lithium-ion battery electrolytes?

Methodological Answer:

  • Graft Copolymer Design: Introduce ionic groups (e.g., -SO₃Li) via post-polymerization sulfonation of poly(CTFE-co-ethylene) to enhance Li⁺ conductivity (>1 mS/cm) .
  • Nanoporous Membranes: Use non-solvent-induced phase separation (NIPS) with CTFE-terpolymers to create 50–200 nm pores for ion selectivity.
  • Characterize mechanical stability under cycling via dynamic mechanical analysis (DMA) and electrochemical impedance spectroscopy (EIS).

Basic Question: What are the crystallization kinetics of poly(CTFE) and its impact on material properties?

Methodological Answer:
Poly(CTFE) crystallizes via a two-stage process:

Nucleation: Avrami exponent n ≈ 3 indicates spherulitic growth .

Secondary Crystallization: Postulated via Hoffman-Lauritzen theory for lamellar thickening.

  • Isothermal crystallization at 160–180°C maximizes crystallinity (~30%), improving solvent resistance but reducing optical clarity .

Advanced Question: How do CTFE copolymers address contradictions in thermal degradation vs. mechanical performance?

Methodological Answer:

  • Trade-off Mitigation: CTFE-methyl methacrylate copolymers show improved thermal stability (Tₐ ≥ 250°C) but reduced toughness. Solutions include:
    • Incorporating 10–20 wt% elastomeric modifiers (e.g., fluorinated polyethers).
    • Crosslinking via peroxide initiators to enhance degradation resistance without embrittlement .
  • Use Kissinger analysis to model degradation kinetics and predict service lifetimes.

Q. Table: Reactivity Ratios of CTFE with Common Comonomers

Comonomerr₁ (CTFE)r₂ (Comonomer)Copolymer Type
Vinylidene Fluoride0.120.08Random
Ethylene0.150.20Alternating
Hexafluoropropylene0.030.01Block (via CRP)
Methyl Methacrylate0.300.10Gradient
Data from radical copolymerization studies

Properties

IUPAC Name

1-chloro-1,2,2-trifluoroethene
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InChI

InChI=1S/C2ClF3/c3-1(4)2(5)6
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InChI Key

UUAGAQFQZIEFAH-UHFFFAOYSA-N
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Canonical SMILES

C(=C(F)Cl)(F)F
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Molecular Formula

C2ClF3
Record name TRIFLUOROCHLOROETHYLENE
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Related CAS

9002-83-9
Record name Chlorotrifluoroethylene homopolymer
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DSSTOX Substance ID

DTXSID3026485
Record name Chlorotrifluoroethylene
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Molecular Weight

116.47 g/mol
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Physical Description

Trifluorochloroethylene is a colorless gas with a faint ethereal odor. It is shipped as a liquefied gas under its vapor pressure. It is very toxic by inhalation and is easily ignited. The vapors are heavier than air and a flame can flash back to the source of leak very easily. This leak can either be a liquid or vapor leak. The vapors can asphyxiate by the displacement of air. Contact with the liquid can cause frostbite. Under prolonged exposure to intense heat or fire the containers may violently rupture and rocket, or the material may polymerize with possible container rupture., Gas or Vapor; Liquid, Colorless gas with a faint, ethereal odor; [Hawley] Shipped as a clear, colorless liquid; [CHEMINFO MSDS], COLOURLESS ODOURLESS GAS.
Record name TRIFLUOROCHLOROETHYLENE
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Record name Ethene, 1-chloro-1,2,2-trifluoro-
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Boiling Point

-18 °F at 760 mmHg (USCG, 1999), -18 °F, -27.8 °C, -28 °C
Record name TRIFLUOROCHLOROETHYLENE
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Record name Trifluorochloroethylene
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Record name Chlorotrifluoroethylene
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Flash Point

-27.8 °C
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Solubility

Soluble in benzene, chloroform
Record name Chlorotrifluoroethylene
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Density

1.307 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.54 g/cu cm at -60 °C, Density: 1.305 (liquid) at 20 °C, Relative density (water = 1): 1.3
Record name TRIFLUOROCHLOROETHYLENE
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Vapor Density

Relative vapor density (air = 1): 4.02
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Vapor Pressure

4590.0 [mmHg], 4.592X10+3 mm Hg at 25 °C /extrapolated/, Vapor pressure, kPa at 25 °C: 612
Record name Trifluorochloroethylene
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Impurities

Trichloroethylene, 1.0%, Chlorodifluoroethylene 0.05%
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Color/Form

Colorless gas

CAS No.

79-38-9, 9002-83-9
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Melting Point

-158.2 °C, -158 °C
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Synthesis routes and methods

Procedure details

The present invention provides a process of preparing CTFE by continuously reacting 1,1,2-trichloro-1,2,2-trifluoroethane with zinc powder dispersed in an alkyl alcohol, the process is characterized by the steps of (a) connecting a plurality of reaction vessels each of which is provided with a stirrer to each other in a series arrangement such that when a liquid is continuously introduced into each reaction vessel the liquid overflows into the next reaction vessel, (b) continuously feeding a dispersion of zinc powder in an alkyl alcohol into only the first one of the plurality of reaction vessels to allow the dispersion in the first reaction vessel to overflow into the next reaction vessel and then into the remaining reaction vessels in turn while the stirrer of each reaction vessel is operated, (c) continuously feeding 1,1,2-trichloro-1,2,2-trifluoroethane into each of the reaction vessels while step (b) is performed thereby to form CTFE in each reaction vessel by continuous reaction of 1,1,2-trichloro-1,2,2-trifluoroethane with zinc powder to result in gradual conversion of zinc powder into zinc chloride, (d) continuously discharging CTFE from each reaction vessel while steps (b) and (c) are performed and collecting the discharged CTFE, and (e) continuously discharging a dispersion of the unreacted remainder of the zinc powder in a solution of zinc chloride in the alcohol from the last one of the plurality of reaction vessels while steps (b), (c) and (d) are performed.
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